molecular formula C16H23NO3 B13768170 3-(2'-Methylpiperidino)propyl o-hydroxybenzoate CAS No. 63916-86-9

3-(2'-Methylpiperidino)propyl o-hydroxybenzoate

Katalognummer: B13768170
CAS-Nummer: 63916-86-9
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: PISUWIAFYNMOIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2’-Methylpiperidino)propyl o-hydroxybenzoate is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain linked to an o-hydroxybenzoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl o-hydroxybenzoate typically involves the esterification of o-hydroxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl o-hydroxybenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2’-Methylpiperidino)propyl o-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

3-(2’-Methylpiperidino)propyl o-hydroxybenzoate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3-(2’-Methylpiperidino)propyl o-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2’-Methylpiperidino)propyl p-hydroxybenzoate: Similar structure but with the hydroxy group in the para position.

    3-(2’-Ethylpiperidino)propyl o-hydroxybenzoate: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

    3-(2’-Methylpiperidino)propyl m-hydroxybenzoate: Similar structure but with the hydroxy group in the meta position.

Uniqueness

3-(2’-Methylpiperidino)propyl o-hydroxybenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

63916-86-9

Molekularformel

C16H23NO3

Molekulargewicht

277.36 g/mol

IUPAC-Name

3-(2-methylpiperidin-1-yl)propyl 2-hydroxybenzoate

InChI

InChI=1S/C16H23NO3/c1-13-7-4-5-10-17(13)11-6-12-20-16(19)14-8-2-3-9-15(14)18/h2-3,8-9,13,18H,4-7,10-12H2,1H3

InChI-Schlüssel

PISUWIAFYNMOIB-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.